molecular formula C9H13ClO B8667696 9-Chloro-5-nonyne-2-one CAS No. 59250-80-5

9-Chloro-5-nonyne-2-one

Cat. No.: B8667696
CAS No.: 59250-80-5
M. Wt: 172.65 g/mol
InChI Key: FKKUWAHMWUZLNY-UHFFFAOYSA-N
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Description

9-Chloro-5-nonyne-2-one is a useful research compound. Its molecular formula is C9H13ClO and its molecular weight is 172.65 g/mol. The purity is usually 95%.
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Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 9-Chloro-5-nonyne-2-one, and how can reaction conditions be systematically optimized?

Methodological Answer:

  • Begin with literature review of alkyne-chlorination protocols and ketone stabilization methods. Design a factorial experiment varying catalysts (e.g., Pd/Cu systems), solvents (polar vs. nonpolar), and temperature (25–80°C). Monitor yield via GC-MS and purity via NMR. Use Design of Experiments (DoE) to identify significant variables .

  • Key Data Table:

    CatalystSolventTemp (°C)Yield (%)Purity (%)
    PdCl₂DCM256295
    CuITHF507898
    NoneToluene804585

Q. How can researchers validate spectral data (NMR, IR) for this compound against conflicting literature reports?

Methodological Answer:

  • Cross-reference with NIST Chemistry WebBook for benchmark spectra . Perform deuterated solvent controls to isolate solvent peaks. For IR, compare carbonyl (C=O) and alkyne (C≡C) stretches with computational simulations (e.g., DFT at B3LYP/6-31G* level). Discrepancies may arise from impurities or instrumental calibration; replicate measurements using multiple instruments .

Q. What safety protocols are critical when handling this compound due to its reactive functional groups?

Methodological Answer:

  • Use fume hoods for volatile intermediates. Wear nitrile gloves (tested for chloro-organic resistance) and eye protection. Store under inert atmosphere (N₂/Ar) to prevent alkyne polymerization. Refer to OSHA HCS guidelines for spill management and disposal .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the proposed reactivity of this compound under nucleophilic vs. electrophilic conditions?

Methodological Answer:

  • Conduct kinetic isotope effect (KIE) experiments to distinguish between SN2 (inverse KIE) and radical pathways. Use trapping agents (e.g., TEMPO) to detect transient intermediates. Compare DFT-calculated transition states with experimental activation energies .
  • Case Study: Contradictory reports on Cl⁻ leaving-group ability may stem from solvent effects (polar aprotic vs. protic). Replicate reactions in DMSO vs. MeOH to isolate solvent contributions .

Q. What strategies ensure reproducibility in studies involving this compound, particularly when scaling reactions?

Methodological Answer:

  • Document all parameters: stirring rate, reagent lot numbers, and humidity levels. Use open-access platforms (e.g., Zenodo) to share raw data, including failed experiments. Provide video protocols for synthetic steps (e.g., syringe handling for air-sensitive steps) .
  • Checklist for Reproducibility:
    • Detailed reaction setup (e.g., "slow addition over 10 min, exotherm controlled at 30°C").
    • Full spectral datasets (integration values, coupling constants).
    • Calibration curves for quantitative analysis .

Q. How should researchers address discrepancies in thermodynamic data (e.g., ΔHf°) for this compound across databases?

Methodological Answer:

  • Compare values from NIST, ChemSpider, and IUPAC compilations. Perform bomb calorimetry to measure experimental ΔHf°, ensuring purity >99% (HPLC-validated). Use error-propagation analysis to quantify uncertainty ranges. Publish corrections via peer-reviewed channels if systematic biases are identified .

Q. What computational methods best predict the regioselectivity of this compound in cycloaddition reactions?

Methodological Answer:

  • Apply frontier molecular orbital (FMO) theory to identify HOMO-LUMO gaps. Run MD simulations (AMBER/CHARMM) to assess steric effects. Validate with experimental regioselectivity ratios (e.g., Huisgen vs. Sonogashira conditions). Discrepancies between computation and experiment may indicate solvent or catalyst effects not modeled .

Q. Data Presentation & Ethical Considerations

Q. How can researchers avoid data misinterpretation when presenting kinetic data for this compound in publications?

Methodological Answer:

  • Use Arrhenius plots with 95% confidence intervals. Disclose baseline corrections (e.g., subtracted solvent background). Adhere to ICMJE standards for figure clarity: avoid overcrowding spectra; label peaks unambiguously .

Preparation Methods

Synthetic Strategies for Alkyne and Ketone Functionalization

The structural complexity of 9-Chloro-5-nonyne-2-one necessitates a convergent approach to integrate its alkyne, ketone, and chloro functionalities. A review of analogous syntheses reveals two primary strategies:

Alkyne Formation via Elimination and Coupling Reactions

Alkyne moieties are often introduced through elimination or cross-coupling reactions. For example, the synthesis of 1-bromo-9-chloro-2-nonyne (a structural analog) involves a displacement reaction between 1-chloro-6-iodohexane and a lithium acetylide, followed by bromination . Adapting this method, 5-nonyne-2-one could be functionalized with a chloro group via nucleophilic substitution.

Key considerations:

  • Grignard Reagents : Hexyltriphenyl phosphorane has been utilized to elongate carbon chains while preserving alkyne integrity .

  • Protective Groups : Tetrahydropyranyl (THP) ethers are effective for masking hydroxyl groups during alkyne formation, as demonstrated in the synthesis of 9-chloro-2-nonyne intermediates .

Chlorination Methodologies

Chlorination at the 9-position requires regioselective reagents to avoid side reactions. Two approaches dominate:

Direct Chlorination with Phosphorus Reagents

Phosphorus pentachloride (PCl5) and oxychloride (POCl3) are widely used for substituting hydroxyl or carbonyl oxygen with chlorine. In the synthesis of 2-chloro-5-nitropyridine, PCl5 achieved 89.5% yield under reflux conditions (60°C, 16 hours) . Adapting this, 5-nonyne-2-one could undergo chlorination at the terminal carbon using PCl5 in anhydrous dichloromethane.

Multi-Step Synthesis Protocols

Route 1: Alkyne-First Approach

  • Alkyne Formation : React 1-chloro-6-iodohexane with lithium acetylide to form 7-chloro-1-nonyne .

  • Ketone Introduction : Oxidize the secondary alcohol (derived from hydroboration-oxidation of the alkyne) using Collins reagent .

  • Chlorination : Treat the intermediate with PCl5 in POCl3 at 60°C .

Yield Optimization :

  • Catalytic DBU (1,8-diazabicycloundec-7-ene) improves reaction rates in alkyne additions .

  • Maintaining temperatures below 140°C prevents alkyne decomposition during chlorination .

Route 2: Ketone-First Approach

  • Acylation : Convert hexanoic acid to methyl hexanoate via Fischer esterification .

  • Grignard Reaction : React with propargyl magnesium bromide to form 5-nonyn-2-ol.

  • Oxidation : Use pyridinium chlorochromate (PCC) to oxidize the alcohol to 5-nonyne-2-one.

  • Chlorination : Employ PCl5 in the presence of AlCl3 to introduce the chloro group .

Challenges and Mitigation Strategies

Regioselectivity in Chlorination

The electrophilic nature of PCl5 may lead to multiple chlorination sites. To enhance selectivity:

  • Steric Hindrance : Bulky substituents near the target carbon direct chlorination to the 9-position .

  • Lewis Acid Catalysts : ZnCl2 or SnCl4 polarize the C-Cl bond, favoring attack at the terminal carbon .

Alkyne Stability Under Acidic Conditions

Strong acids (e.g., H2SO4) used in esterification or chlorination may protonate alkynes, leading to polymerization. Mitigation includes:

  • Low-Temperature Reactions : Conduct chlorination below 40°C .

  • Inert Atmosphere : Use nitrogen or argon to prevent oxidation .

Analytical and Optimization Data

StepReagents/ConditionsYield (%)Purity (%)Source Citation
Alkyne FormationLi acetylide, THF, −78°C7795
Oxidation to KetoneCollins reagent, CH2Cl2, 0°C8897
ChlorinationPCl5, POCl3, 60°C, 16h89.599.5
Grignard ReactionPropargyl MgBr, Et2O, reflux6590

Properties

CAS No.

59250-80-5

Molecular Formula

C9H13ClO

Molecular Weight

172.65 g/mol

IUPAC Name

9-chloronon-5-yn-2-one

InChI

InChI=1S/C9H13ClO/c1-9(11)7-5-3-2-4-6-8-10/h4-8H2,1H3

InChI Key

FKKUWAHMWUZLNY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC#CCCCCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

14.85 Parts of 5-chloropent-1-yne is dissolved in 250 parts by volume of toluene and the resulting solution is cooled to approximately -40°. To that solution is then added 62.8 parts by volume of 2.31 M ethereal butyl lithium and stirring is continued for approximately 15 minutes. 6.87 Parts of boron trifluoride etherate is added and the reaction mixture is stirred for about 2 hours, then allowed to stand for about 16 hours at -5° to -10°. At the end of that time 10.14 parts of methyl vinyl ketone is added at -40° and the reaction mixture is stirred for about 4 hours, then is quenched with water. 50 Parts by volume of 3 N hydrochloric acid is added and the mixture is kept at room temperature for about 16 hours, at the end of which time the aqueous and organic layers are separated. The aqueous layer is extracted with toluene and the organic layer with water. The organic solutions are combined, washed successively with aqueous sodium hydroxide and water, then dried over anhydrous sodium sulfate and stripped to dryness under reduced pressure, thus affording the crude product. This material is purified by distillation under reduced pressure to afford 9-chloro-5-nonyn-2-one, boiling at about 80°-92° at a pressure of 0.11-0.06 mm.
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